1-(5-ethoxypyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines, specifically a substituted ethylamine. It features a pyridine ring with an ethoxy group and an amine functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various organic reactions involving pyridine derivatives and ethylamine precursors. The synthesis methods often utilize commercially available starting materials, making it accessible for research purposes.
1-(5-ethoxypyridin-2-yl)ethan-1-amine can be classified as:
The synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine typically involves a multi-step process:
The synthetic route often employs techniques such as:
This structure indicates the presence of an ethoxy group attached to a pyridine ring, with an amine functional group contributing to its reactivity and potential biological activity.
1-(5-ethoxypyridin-2-yl)ethan-1-amine can participate in various chemical reactions, including:
The reactivity of the amine group allows for further derivatization, which can enhance solubility and bioavailability in pharmaceutical applications.
The mechanism of action for 1-(5-ethoxypyridin-2-yl)ethan-1-amine largely depends on its interactions at the molecular level, particularly through:
Data regarding specific targets and pathways may vary based on experimental studies and further research into its pharmacodynamics.
1-(5-ethoxypyridin-2-yl)ethan-1-amine exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability.
1-(5-ethoxypyridin-2-yl)ethan-1-amine has potential applications in various scientific fields:
1-(5-Ethoxypyridin-2-yl)ethan-1-amine represents a synthetically versatile heterocyclic amine characterized by a pyridine core substituted with an ethoxy group at the 5-position and a chiral α-methylamine moiety at the 2-position. This molecular architecture confers distinctive physicochemical properties essential for drug-like behavior. The compound is systematically named according to IUPAC nomenclature rules as 1-(5-ethoxypyridin-2-yl)ethan-1-amine, with the parent structure being pyridine. Alternative naming conventions include 1-(5-ethoxypyridin-2-yl)ethylamine, though the systematic name is preferred for unambiguous identification [1].
Table 1: Chemical Identifiers for 1-(5-Ethoxypyridin-2-yl)ethan-1-amine
Identifier Type | Value |
---|---|
Systematic Name | 1-(5-Ethoxypyridin-2-yl)ethan-1-amine |
Molecular Formula | C₉H₁₄N₂O |
CAS Registry Number | 115563154 (PubChem CID) |
SMILES | CCOC1=CN=C(C=C1)C(C)N |
InChI Key | IKOWGGQZPFBNBC-UHFFFAOYSA-N |
Monoisotopic Mass | 166.1106 Da |
The molecular framework consists of a pyridine ring where the carbon at position 2 (ortho to nitrogen) bears an ethylamine chain with a methyl substituent at the alpha carbon, creating a chiral center. The 5-position carries an ethoxy group (-OCH₂CH₃), influencing electronic distribution across the heterocycle. This substitution pattern differentiates it from closely related analogs such as 1-(4-methoxypyridin-2-yl)ethan-1-amine (CAS 1956437-42-5) and 1-(pyridin-2-yl)ethan-1-amine (CID 541877) [2] [4]. The chiral nature of the alpha-methyl substituent suggests potential for enantioselective synthesis and biological activity, as evidenced by the commercial availability of the (S)-enantiomer of the 4-methoxy analog [2].
The structural features of 1-(5-ethoxypyridin-2-yl)ethan-1-amine position it as a valuable intermediate in modern medicinal chemistry, primarily due to three key attributes:
Bioisosteric Potential: The 5-ethoxypyridine moiety serves as a versatile bioisostere for substituted phenyl rings, offering improved solubility, altered metabolic profiles, and enhanced target interactions. This is exemplified by the widespread application of pyridine-containing scaffolds in bioactive molecules, where nitrogen atom placement modulates electronic properties and hydrogen-bonding capabilities. The ethoxy group provides steric and electronic mimicry of para-substituted phenyl systems while introducing metabolic liabilities that can be strategically exploited in prodrug design [8] .
Pharmacophore Integration: The 2-aminoethylpyridine (AEP) substructure is recognized as a privileged motif in neuropharmacology, particularly in ligands targeting aminergic G protein-coupled receptors (GPCRs) and ion channels. This scaffold enables optimal vectoring of the basic amine functionality—critical for receptor binding—relative to the aromatic π-system. Notable analogs include betahistine (a histamine H₃ receptor inverse agonist) and nicotinic acetylcholine receptor ligands, demonstrating the pharmacological relevance of this chemotype . The 5-ethoxy substituent further modulates lipophilicity and may participate in additional hydrophobic or polar interactions within binding pockets.
Synthetic Versatility: The primary amine functionality allows straightforward derivatization via reductive amination, acylation, or urea/amide formation. Concurrently, the ethoxy group can be selectively modified under basic conditions or via dealkylation strategies. This dual functionality facilitates rapid generation of structurally diverse libraries for structure-activity relationship (SAR) studies. Recent anti-fibrotic drug discovery campaigns illustrate this approach, where pyridine-pyrimidine hybrids demonstrated potent inhibition of hepatic stellate cell proliferation and collagen prolyl-4-hydroxylase activity [8].
Table 2: Computed Physicochemical Properties of 1-(5-Ethoxypyridin-2-yl)ethan-1-amine and Related Compounds
Property | 1-(5-Ethoxypyridin-2-yl)ethan-1-amine | 5-Ethoxypyridin-2-amine | 1-(Pyridin-2-yl)ethan-1-amine |
---|---|---|---|
Molecular Weight (Da) | 166.22 | 138.17 | 122.17 |
Calculated log P | 1.49 (iLOGP) | 0.92 (Consensus) | ~1.2 (Estimated) |
Topological PSA (Ų) | 48.14 | 48.14 | 38.3 |
H-Bond Donors | 1 | 1 | 1 |
H-Bond Acceptors | 2 | 2 | 2 |
Rotatable Bonds | 3 | 2 | 1 |
Lipinski Rule Compliance | Yes (0 Violations) | Yes (0 Violations) | Yes (0 Violations) |
The compound's favorable drug-like properties are evidenced by computational predictions: moderate lipophilicity (consensus Log P ~1.4), topological polar surface area (TPSA) of approximately 48 Ų, and molecular weight well below 300 Da—all consistent with Lipinski's rule of five parameters for oral bioavailability. These characteristics highlight its suitability as a central scaffold in lead optimization programs targeting central nervous system (CNS) disorders or peripheral diseases [1] [5].
Despite its promising architecture, 1-(5-ethoxypyridin-2-yl)ethan-1-amine remains underexplored compared to simpler analogs like 1-(pyridin-2-yl)ethan-1-amine or substituted variants such as (S)-1-(4-methoxypyridin-2-yl)ethan-1-amine hydrochloride. Current research objectives focus on addressing critical knowledge gaps:
Synthetic Methodology Development: Efficient enantioselective routes to both (R)- and (S)- enantiomers are currently underdeveloped. Research prioritizes catalytic asymmetric reductive amination of the corresponding ketone precursor, 1-(5-ethoxypyridin-2-yl)ethanone, using transition metal catalysts or organocatalysts. Alternative approaches include enzymatic resolution or chiral auxiliary techniques. The synthetic challenge lies in achieving high enantiomeric excess without racemization during purification, given the compound's sensitivity to basic conditions [9].
Biological Activity Profiling: Preliminary computational studies predict favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, including high gastrointestinal absorption and blood-brain barrier penetration potential. However, experimental validation across diverse target classes is lacking. Priority areas include:
Structure-Activity Relationship (SAR) Expansion: Systematic modification of both the ethoxy group (e.g., cyclopropylmethoxy, fluoroethoxy) and the ethylamine chain (e.g., N-alkylation, amide formation) is essential. The impact of stereochemistry on target engagement requires rigorous investigation, given the profound enantioselectivity observed in analogs like lanicemine (an NMDA receptor blocker featuring a chiral 1,2-diphenylethylamine core) .
Computational Chemistry & Target Prediction: Advanced in silico studies leveraging machine learning-based target prediction algorithms and molecular docking against proteomes enriched in aminergic binders (e.g., GPCRome, neurotransmitter transporters) are crucial for rational target prioritization. These approaches should integrate the compound's predicted physicochemical properties and known bioactivities of structural analogs to generate testable hypotheses [5] .
The scope of current research encompasses synthetic chemistry, computational prediction, and initial in vitro pharmacological screening, explicitly excluding preclinical efficacy studies or toxicology assessments at this nascent stage. Emphasis remains on establishing foundational chemical-biological data to position this scaffold as a versatile building block for future drug discovery campaigns targeting neurological disorders, fibrosis, and inflammation.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: